molecular formula Co B148100 Cobalt CAS No. 7440-48-4

Cobalt

Cat. No.: B148100
CAS No.: 7440-48-4
M. Wt: 58.93319 g/mol
InChI Key: GUTLYIVDDKVIGB-UHFFFAOYSA-N
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Description

Cobalt (Co) is a transition metal in Group 9 of the periodic table, known for its high melting point (1,495°C), magnetic properties, and diverse oxidation states (+2 and +3 being most common) . It is critical in industrial applications, including superalloys for jet engines, lithium-ion batteries, catalysts, and pigments . This compound’s biological role in vitamin B₁₂ (cobalamin) underscores its biochemical significance . However, certain this compound compounds exhibit toxicity, necessitating careful handling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cobalt Ferrite (CoFe₂O₄)

  • Structure : Spinel structure with Co²⁺ in tetrahedral sites and Fe³⁺ in octahedral sites .
  • Properties : High coercivity (300–500 Oe) and moderate saturation magnetization (~80 emu/g), making it ideal for permanent magnets and data storage .
  • Applications : Used in microwave devices, magnetic fluids, and biomedical applications (e.g., hyperthermia treatment) .
  • Synthesis : Methods include co-precipitation, sol-gel, and eco-friendly biological synthesis using yeast .

This compound Sulfate (CoSO₄)

  • Structure : Hexagonal crystals in hydrated form (CoSO₄·7H₂O) .
  • Properties : Water-soluble, with a melting point of 96.8°C (heptahydrate). Exhibits acute toxicity (LD₅₀: 424 mg/kg in rats) .
  • Applications : Electroplating, animal feed additive, and precursor for this compound catalysts .

This compound Nitrate (Co(NO₃)₂)

  • Structure: Hexagonal crystals in hydrated form (Co(NO₃)₂·6H₂O) .
  • Properties : Highly soluble in water; decomposes at 55°C. Chronic exposure linked to respiratory and cardiovascular toxicity .
  • Applications: Catalyst in organic synthesis, ceramic pigments, and precursor for Co₃O₄ nanoparticles .

Comparison with Functionally Similar Compounds

This compound-Plated Carbon Nanotubes (Co-MWCNTs)

  • Structure: Multi-walled carbon nanotubes coated with this compound nanoparticles .
  • Properties : Enhanced coercivity (308 Oe vs. 77 Oe for pure Co) and microwave absorption due to reduced surface reflection .
  • Applications : Electromagnetic shielding, radar-absorbing materials, and aerospace composites .

This compound-Based Catalysts vs. Nickel/Platinum Catalysts

  • This compound Catalysts : Cost-effective for Fischer-Tropsch synthesis and hydrogenation reactions. However, slower kinetics than platinum .
  • Nickel Catalysts : Lower cost but prone to carbon deposition.
  • Platinum Catalysts: Higher efficiency in fuel cells but economically prohibitive .

Data Tables

Table 1: Physical and Chemical Properties of this compound Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Key Applications Toxicity (LD₅₀, oral rat)
CoFe₂O₄ 234.62 1,600 Magnets, biomedical Low (data limited)
CoSO₄·7H₂O 281.10 96.8 Electroplating, feed additives 424 mg/kg
Co(NO₃)₂·6H₂O 291.03 55 (decomposes) Catalysts, ceramics 434 mg/kg
Co-MWCNTs Variable N/A EMI shielding Pending studies

Sources:

Table 2: Magnetic Properties Comparison

Material Saturation Magnetization (emu/g) Coercivity (Oe)
CoFe₂O₄ 80 300–500
Co Powder 160 77
Co-MWCNTs 2.81 308

Sources:

Biological Activity

Cobalt is an essential trace element that plays critical roles in various biological processes. Its primary biological significance stems from its incorporation into vitamin B12 (cobalamin), which is vital for DNA synthesis, red blood cell formation, and neurological function. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and potential toxicity.

This compound in Biological Systems

This compound exists in several oxidation states, with this compound(II) and this compound(III) being the most relevant in biological contexts. It is primarily found in the form of cobalamin, which is crucial for several enzymatic reactions, including:

  • Methylation Reactions : Cobalamin acts as a cofactor for methionine synthase, which converts homocysteine to methionine.
  • DNA Synthesis : It is involved in the synthesis of nucleotides, impacting cell division and growth.
  • Erythropoiesis : this compound stimulates erythropoietin production, enhancing red blood cell formation in the bone marrow .

This compound's biological activity can be attributed to its role as a cofactor in various enzymes and its influence on gene expression. Notably:

  • This compound-dependent Enzymes : At least eight this compound-dependent proteins have been identified, which are essential for metabolic processes .
  • Antimicrobial Properties : this compound nanoparticles exhibit significant antimicrobial activity against bacteria and fungi at low concentrations .

Therapeutic Applications

This compound compounds have been studied for their potential therapeutic effects:

  • Anticancer Activity : Certain this compound(III) complexes have shown promise against leukemia and lymphoma cell lines. For example, this compound complexes with salicylaldimine demonstrated inhibition against Candida albicans and Staphylococcus aureus at varying concentrations .
  • Insulin-like Properties : Some this compound complexes exhibit insulin-mimetic effects, suggesting potential applications in diabetes management .

Case Study: this compound Complexes Against Cancer

A study evaluated the anticancer properties of this compound(II) complexes with salicylaldimine ligands. The results indicated that these complexes exhibited IC50 values against MCF-7 breast cancer cells ranging from 28.18 to 54.19 µM, showcasing their potential as anticancer agents .

Toxicity and Safety

While this compound is essential for health, excessive exposure can lead to toxicity. Symptoms of this compound toxicity include:

  • Respiratory Issues : Inhalation of this compound dust can cause lung fibrosis and asthma.
  • Erythrocytosis : Excessive this compound can stimulate overproduction of red blood cells, leading to complications such as hypertension .

Table 1: this compound Levels in Biological Samples

Sample TypeThis compound Concentration (µg/L)
Whole Blood6.96 ± 2.84
Serum1.20 ± 0.80
Erythrocytes15.68 ± 6.36

This table summarizes findings from a study measuring this compound levels across different biological samples, indicating significant variability based on sample type .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing cobalt-based coordination compounds?

  • Methodological Answer : Synthesis of this compound complexes typically involves solvothermal, co-precipitation, or electrochemical methods. Characterization requires multi-technique validation:

  • X-ray diffraction (XRD) for crystal structure analysis.
  • UV-Vis spectroscopy to confirm electronic transitions and ligand-field effects.
  • Electron paramagnetic resonance (EPR) to study paramagnetic Co(II/III) centers.
  • Thermogravimetric analysis (TGA) for thermal stability assessment.
    Ensure reproducibility by documenting solvent purity, temperature gradients, and stoichiometric ratios in detail .

Q. How can researchers ensure reproducibility in this compound-catalyzed reaction studies?

  • Methodological Answer : Reproducibility hinges on rigorous control of variables:

  • Standardize catalyst loading (e.g., Co(acac)₂ vs. CoCl₂), solvent polarity, and inert atmosphere conditions.
  • Use internal standards (e.g., ferrocene for electrochemical studies) to calibrate instruments.
  • Report failure cases, such as ligand decomposition under high temperatures, to avoid bias .

Advanced Research Questions

Q. What computational approaches resolve discrepancies between theoretical and experimental data for this compound complexes in aqueous environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) with exact exchange terms (e.g., B3LYP) improves accuracy for Co(III) redox potentials .
  • Conductor-like Screening Model (COSMO) accounts for solvation effects, critical for modeling Co²⁺ ion hydration shells. Compare computed Gibbs free energies with experimental cyclic voltammetry data to validate models .
  • Address contradictions by testing hybrid functionals (e.g., PBE0) and including relativistic effects for heavy-atom ligands .

Q. How can Taguchi experimental design optimize this compound biosorption parameters in multi-variable systems?

  • Methodological Answer :

  • Define factors : pH, biomass dosage, initial Co²⁺ concentration, temperature, contact time.
  • Use L16 orthogonal array to minimize trials while testing interactions.
  • Calculate signal-to-noise (S/N) ratios to identify dominant factors (e.g., pH > biomass dosage).
  • Validate with ANOVA to confirm statistical significance (p < 0.05) and optimize for maximum adsorption capacity .

Q. What strategies reconcile conflicting data in this compound-based battery cathode degradation studies?

  • Methodological Answer :

  • Cross-sectional SEM/EDS to map Co dissolution gradients in layered oxides (e.g., LiCoO₂).
  • Compare accelerated aging tests (e.g., 60°C storage) with operando XRD to track phase transitions.
  • Disentangle kinetic vs. thermodynamic degradation by isolating variables (e.g., electrolyte acidity, charge cycles) .

Q. How should researchers design studies to differentiate between this compound’s catalytic and structural roles in metal-organic frameworks (MOFs)?

  • Methodological Answer :

  • In situ XAFS probes Co oxidation states and coordination geometry during catalysis.
  • Synthesize isostructural frameworks with non-redox-active metals (e.g., Zn²⁺) as controls.
  • Quantify turnover frequencies (TOF) and correlate with Co-N/O bond lengths from crystallographic data .

Q. Data Analysis & Reporting

Q. What are best practices for reporting conflicting spectroscopic data in this compound nanoparticle studies?

  • Methodological Answer :

  • Disclose instrument resolution (e.g., Raman laser wavelength, TEM beam energy).
  • Contrast XRD crystallite size with dynamic light scattering (DLS) hydrodynamic diameters to highlight aggregation effects.
  • Use error bars and confidence intervals (95%) in graphs to quantify uncertainty .

Q. How can machine learning improve predictive modeling of this compound alloy mechanical properties?

  • Methodological Answer :

  • Train models on datasets combining CALPHAD (phase diagrams) and ab initio elastic constants.
  • Use gradient-boosted decision trees to prioritize features like Co-Cr bonding entropy.
  • Validate predictions against high-throughput nanoindentation experiments .

Q. Ethical & Methodological Considerations

Q. What protocols ensure ethical sourcing of this compound samples for environmental impact studies?

  • Methodological Answer :

  • Partner with certified mining audits (e.g., OECD Due Diligence Guidance).
  • Use ICP-MS to trace elemental fingerprints and distinguish geogenic vs. anthropogenic Co sources.
  • Disclose supply chain metadata in supplementary materials .

Q. How to address reproducibility crises in this compound-based perovskite solar cell research?

  • Methodological Answer :
  • Standardize ambient condition reporting (humidity, O₂ levels during film deposition).
  • Share raw J-V curve data and dark current measurements via open-access repositories.
  • Replicate results across independent labs using identical precursor batches .

Properties

IUPAC Name

cobalt
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InChI

InChI=1S/Co
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InChI Key

GUTLYIVDDKVIGB-UHFFFAOYSA-N
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Canonical SMILES

[Co]
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Molecular Formula

Co
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DSSTOX Substance ID

DTXSID1031040, DTXSID50872436
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Molecular Weight

58.93319 g/mol
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Physical Description

Cobalt appears as a black powder., Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Other Solid; Other Solid; Water or Solvent Wet Solid, Odorless, silver-gray to black solid; [NIOSH], SILVER-GREY POWDER., Odorless, silver-gray to black solid.
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Boiling Point

5198 °F at 760 mmHg (NTP, 1992), 2,927 °C, 2870 °C, 5612 °F
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Soluble in dilute acids, Readily soluble in dilute nitric acid, Solubility in water: none, Insoluble
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Density

8.9 at 68 °F (NTP, 1992) - Denser than water; will sink, 8.9 g/cu m at 20 °C, 8.9 g/cm³, 8.92
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Vapor Pressure

0 mmHg at 68 °F (NTP, 1992), 1 Pa at 1517 °C, 10 Pa at 1687 °C, 100 Pa at 1982 °C, 1 kPa at 2150 °C, 0 mmHg (approx)
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Color/Form

Gray metal, hexagonal or cubic, Silvery bluish-white metal, Gray, hard, magnetic, ductile, somewhat malleable metal, Steel-gray, shining, hard, ductile, Face centered cubic above approximately 417 °C

CAS No.

7440-48-4, 16610-75-6
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Melting Point

2723 °F (NTP, 1992), 1,495 °C, 1493 °C, 2719 °F
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Synthesis routes and methods I

Procedure details

For the starting material, lithium carbonate (Li2CO3) was used as a lithium source, and (Cu0.999V0 001)3O4 which was a composite of tricobalt tetraoxide and vanadium (V) was used as a cobalt source. The composite of tricobalt tetraoxide and vanadium was obtained such that cobalt dissolved in an acid solution and vanadium were precipitated as a composite hydroxide and then were calcined at 300° C. Next, the lithium carbonate and the composite of tricobalt tetraoxide and vanadium were weighed out such that the molar ratio of Li to (Co+V) was 1, and there was then added MgF2 such that the fluorine content in the total amount of positive electrode active material was 0.01 mass %, and then the mixture was mixed. Subsequently, the mixture was calcined in an air atmosphere to obtain a calcined product of LiCo0.999V0 001O2 of a hexagonal crystal system containing fluorine and magnesium, and then the calcined product was ground in a mortar to an average particle size of 10 μm, thereby obtaining a positive electrode active material.
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Synthesis routes and methods II

Procedure details

In a round bottom flask 0.9 grams of dicobalt octacarbonyl salt was dissolved in 30 grams of toluene. To this solution, treated nanosilica in methyl ethyl ketone (0.9 grams, containing 15 weight percent of nanosilica; the nanosilica was treated with methacryloxy propyl trimethoxy silane in presence of triethyl amine at 80° C. was added and mechanically stirred (600-900 rpm) at room temperature for 10 minutes. The resultant solution was then added to a glass tube reactor containing bisphenol-A (24 g) and BMSC (35.78 g) to form a reactant mixture. 400 microliters of a solution containing TMAH (2.6 mg) and NaOH (9.58 mg) were added as a catalyst to the reactant mixture and the resultant mixture was purged with nitrogen and heated to a temperature of 50° C. under stirring at a speed of 90 rpm for 20 minutes. The temperature was then maintained at 120° C. for 20 minutes at 910 millibar in nitrogen gas and stirring at 90 rpm. After 20 minutes the temperature was increased to 180° C. inside the tube reactor and maintained for 15 minutes. The temperature was then increased to 220° C. The pressure was slowly reduced from 910 millibar to 100 millibar over a period of 4 to 5 minutes at a rate of 75 to 100 millibar per 30 seconds. After being maintained at 100 millibar and 220° C. for 10 minutes, the temperature was increased to 280° C. The reaction mixture was then maintained at 280° C. and 0 millibar for 10 minutes to provide a bisphenol-A polycarbonate nanocomposite comprising 1.2 wt % cobalt nanoparticles.
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24 g
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9.58 mg
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Synthesis routes and methods III

Procedure details

Subsequently, the gas source 14d vaporizes bis-methyl-cyclopenta-dienyl-cobalt expressed by the chemical formula "Co(CH3C5H4)2 ", and the bis-methyl-cyclopenta-dienyl-cobalt gas is carried on hydrogen gas. The gaseous mixture is supplied to the chamber 14a. The hydrogen carrier gas is regulated 100 to 400 sccm, and the bis-methyl-cyclopenta-dienyl-cobalt gas is regulated to 10 to 40 sccm. The gaseous mixture is maintained at 13 to 52 Pa in the chamber, and the p-type silicon substrate 11 is heated to 200 to 400 degrees centigrade. Cobalt is produced from the bis-methyl-cyclopenta-dienyl-cobalt gas through the pyrolysis, and is deposited to 10 to 20 nanometers thick on the entire surface of the structure.
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Co(CH3C5H4)2
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bis-methyl-cyclopenta-dienyl-cobalt
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Synthesis routes and methods IV

Procedure details

For recovery of acetic acid from such ethanol promoted cobalt catalyzed oxidation of liquid butane said patent discloses charging the liquid oxidation effluent to a light ends removal column where dissolved unreacted butane and oxygenated compounds boiling lower than acetic acid are distilled off and recycled to the oxidation. The bottoms from the column are charged to a second column for the purpose of removing metal catalyst where 60% of the charged is distilled off to leave a solution of cobalt in acetic acid (propionic acid, butyric acid and butyrolactone also present) as residue for recycle to the oxidation. Said 60% distillate is fed to a drying (third) column from which dry acetic acid is taken as a bottoms product and then subjected to distillative refining (fourth column) to meet commercial specifications for glacial acetic acid.
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